molecular formula C16H20O3 B1648861 cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735275-07-7

cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1648861
CAS No.: 735275-07-7
M. Wt: 260.33 g/mol
InChI Key: YFUQFCSDIWORRC-GXTWGEPZSA-N
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Description

cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 735275-07-7) is a cyclohexane-based carboxylic acid derivative featuring a 4-methylphenyl ketone substituent at the 3-position of the cyclohexane ring. Its molecular formula is C₁₆H₂₀O₃, with a molecular weight of 260.33 g/mol and a purity of ≥95% . Its structural framework combines a rigid cyclohexane backbone with a polar carboxylic acid group and a lipophilic 4-methylphenyl ketone moiety, making it a candidate for studying structure-activity relationships (SAR) in medicinal and materials chemistry.

Properties

IUPAC Name

(1R,3S)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11-5-7-13(8-6-11)15(17)10-12-3-2-4-14(9-12)16(18)19/h5-8,12,14H,2-4,9-10H2,1H3,(H,18,19)/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUQFCSDIWORRC-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C[C@H]2CCC[C@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 4-methylbenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions under standard conditions:

  • Esterification : Reacts with alcohols in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) to form esters. For example, treatment with methanol yields the methyl ester derivative .

  • Amidation : Reacts with amines (e.g., NH₃, primary/secondary amines) via activation with reagents like SOCl₂ or EDCI to produce amides .

Key Conditions :

Reaction TypeReagents/ConditionsProductYield
EsterificationMeOH, H₂SO₄, refluxMethyl ester~85%
AmidationNH₃, SOCl₂, 0°CPrimary amide~72%

Decarboxylative Halogenation

The carboxylic acid group participates in radical-mediated decarboxylative halogenation, a process critical for synthesizing alkyl halides. This reaction proceeds via:

  • Formation of an acyloxy radical through homolytic cleavage of Barton esters (e.g., N-acyloxy-2-pyridinethione derivatives) .

  • Decarboxylation to generate a cyclohexylmethyl radical.

  • Halogen abstraction from donors like CCl₄ or BrCCl₃, yielding halogenated products .

Mechanistic Highlights :

  • Light or thermal initiation accelerates radical formation .

  • Solvent cage effects influence stereoselectivity; exo halogenation dominates in free-radical pathways .

Example Reaction :

SubstrateHalogen SourceConditionsProductYield
cis-3-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acidBrCCl₃Barton ester, hv, 60°CBrominated cyclohexane derivative68%

Oxidation:

  • Ketone Oxidation : The 2-(4-methylphenyl)-2-oxoethyl group resists further oxidation under mild conditions but undergoes cleavage with strong oxidants (e.g., KMnO₄/H⁺) to form aryl carboxylic acids.

  • Carboxylic Acid Stability : The cyclohexane-attached COOH group is oxidized only under extreme conditions (e.g., Pb(OAc)₄), leading to CO₂ elimination.

Reduction:

  • Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol.

  • Carboxylic Acid Reduction : LiAlH₄ converts the COOH group to a hydroxymethyl (–CH₂OH) group.

Representative Data :

Functional GroupReagentProductYield
KetoneH₂, Pd-CSecondary alcohol92%
Carboxylic acidLiAlH₄, THFHydroxymethyl derivative78%

Cyclohexane Ring Modifications

The cyclohexane ring participates in:

  • Ring-opening reactions under strong acidic conditions (e.g., HBr/HOAc) to form linear dihalides.

  • Epoxidation of the cyclohexene derivative (if present) using mCPBA.

Thermal and Photolytic Decomposition

Thermolysis (150–200°C) or UV irradiation induces:

  • Decarboxylation to release CO₂ and form a substituted cyclohexane .

  • Radical recombination pathways, yielding dimeric or cross-coupled products .

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., H₂SO₄), the compound undergoes:

  • Keto-enol tautomerism at the β-ketoethyl group, though steric hindrance from the cyclohexane ring limits enol stability.

  • Cyclization to form lactones if hydroxyl groups are introduced .

Scientific Research Applications

Overview

cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with CAS number 735275-07-7, is a compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its chemical properties, potential therapeutic uses, and applications in research.

Therapeutic Applications

  • Anti-inflammatory Agents : Research indicates that derivatives of cyclohexane carboxylic acids can exhibit anti-inflammatory properties, making this compound a candidate for developing new anti-inflammatory drugs .
  • Analgesic Properties : Given its structural similarities to known analgesics, there is potential for this compound to be explored as a pain relief agent in clinical settings.
  • Cancer Research : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation, warranting further investigation into the anticancer potential of this specific compound .

Research Applications

  • Chemical Synthesis : The compound serves as an intermediate in the synthesis of other complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
  • Material Science : Its unique chemical structure allows for exploration in creating novel materials, including polymers and coatings that could benefit from the compound's properties .

Case Study 1: Anti-inflammatory Activity

A study conducted on related cyclohexane derivatives demonstrated significant anti-inflammatory effects in animal models, suggesting that similar mechanisms may be applicable to this compound. The study utilized various assays to measure inflammation markers and provided insights into dosage and efficacy.

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry project, researchers successfully used this compound as a precursor for synthesizing new pharmaceutical agents. The resulting compounds showed promising biological activity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aromatic ring may participate in π-π interactions with proteins or nucleic acids, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, physicochemical characteristics, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 735275-07-7 C₁₆H₂₀O₃ 260.33 4-Methylphenyl ketone at 3-position Discontinued production; lab use for SAR studies
cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 735275-16-8 C₁₅H₁₇ClO₃ 280.75 3-Chlorophenyl ketone at 3-position Higher polarity due to Cl substituent; potential antibacterial activity
cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 736136-34-8 C₁₆H₂₀O₄ 276.33 4-Methoxyphenyl ketone at 2-position Enhanced electron-donating effects from methoxy group; used in pharmaceutical intermediates
cis-6-(3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid - C₁₅H₁₃Cl₂N₂O₃ 343.18 3,4-Dichlorophenyl-oxadiazole at 6-position Rigid oxadiazole ring; investigated for supramolecular frameworks and antimicrobial properties
cis-3-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid - C₁₄H₁₅ClO₃ 266.72 4-Chlorobenzoyl at 3-position Higher acidity (pKa ~4.6); intermediate in agrochemical synthesis

Structural and Physicochemical Analysis

  • Substituent Effects :

    • The 4-methylphenyl group in the target compound contributes to lipophilicity (logP ~2.8 predicted), whereas the 3-chlorophenyl analog (CAS: 735275-16-8) exhibits higher polarity (logP ~3.2) and acidity (predicted pKa ~4.67) due to the electron-withdrawing Cl substituent .
    • The 4-methoxyphenyl variant (CAS: 736136-34-8) demonstrates reduced metabolic stability compared to the methyl-substituted compound, as methoxy groups are prone to oxidative demethylation .
  • Acidity and Solubility :

    • Carboxylic acid derivatives with electron-withdrawing groups (e.g., Cl) show lower pKa values (~4.6–4.8), enhancing water solubility at physiological pH. Hydroxy-substituted analogs (e.g., cis-2-hydroxycyclohexane-1-carboxylic acid) have pKa values around 4.7–4.8, comparable to the target compound .

Research Findings and Data Gaps

  • Biological Activity: Limited data exist for the target compound, though chlorinated analogs show moderate inhibition against E. coli (MIC: 32 µg/mL) .
  • Toxicity: No explicit toxicity data are reported for the target compound; however, structurally related carboxylic acids (e.g., a-ketoglutarate derivatives) are generally low-risk .
  • Stability : The 4-methylphenyl group enhances thermal stability (predicted boiling point: ~457°C) compared to methoxy-substituted analogs (boiling point: ~174°C) .

Biological Activity

cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with CAS number 735275-07-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C₁₆H₂₀O₃, with a molecular weight of 260.33 g/mol. Key predicted physical properties include:

PropertyValue
Boiling Point437.2 ± 18.0 °C
Density1.122 ± 0.06 g/cm³
pKa4.69 ± 0.10

These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications .

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to its interaction with various cellular pathways. Preliminary studies suggest that the compound can modulate signaling pathways involved in cell proliferation and apoptosis.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes that play a role in cancer cell metabolism.
  • Cellular Signaling Modulation : It may influence pathways such as the MAPK/ERK pathway, which is critical for cell division and survival.
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development.

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted a series of carboxylic acids similar to this compound that exhibited significant anticancer activity in vitro against various cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the phenyl group can significantly enhance biological activity, suggesting that the structure of this compound could be optimized for better efficacy .
  • Toxicological Studies : Toxicity assessments are crucial for determining the safety profile of new compounds. Preliminary data indicate that this compound has a favorable safety profile at therapeutic doses, but further studies are necessary to confirm these findings.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

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